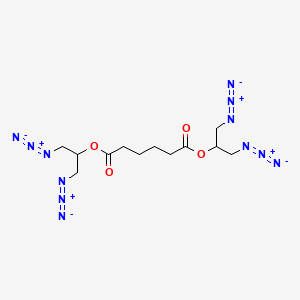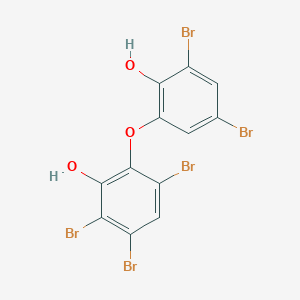
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is a chemical compound that belongs to the class of sulfonates. It is a sodium salt of 6,7-dimethylnaphthalene-1-sulfonic acid polymerized with formaldehyde. This compound is commonly used as a dispersing agent in various industrial applications due to its ability to improve the solubility and stability of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde typically involves the sulfonation of 6,7-dimethylnaphthalene followed by polymerization with formaldehyde. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and formaldehyde as a polymerizing agent. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo sulfonation and polymerization. The final product is then purified and dried to obtain the sodium salt of 6,7-dimethylnaphthalene-1-sulfonate;formaldehyde in powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, sulfides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a dispersing agent in the synthesis of various organic compounds.
Biology: The compound is employed in the preparation of biological samples for analysis.
Medicine: It is used in drug formulation to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde involves its ability to interact with other molecules through its sulfonate and formaldehyde groups. The sulfonate group enhances the solubility of the compound in water, while the formaldehyde group allows it to form stable complexes with other molecules. These interactions facilitate the dispersion and stabilization of various substances in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium naphthalene-1-sulfonate
- Sodium 2-naphthalenesulfonate
- Sodium 1,5-naphthalenedisulfonate
Uniqueness
Sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde is unique due to the presence of both methyl groups on the naphthalene ring and the formaldehyde polymerization. These structural features enhance its dispersing properties and make it more effective in stabilizing various substances compared to other similar compounds .
Eigenschaften
CAS-Nummer |
82199-01-7 |
|---|---|
Molekularformel |
C13H13NaO4S |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
sodium;6,7-dimethylnaphthalene-1-sulfonate;formaldehyde |
InChI |
InChI=1S/C12H12O3S.CH2O.Na/c1-8-6-10-4-3-5-12(16(13,14)15)11(10)7-9(8)2;1-2;/h3-7H,1-2H3,(H,13,14,15);1H2;/q;;+1/p-1 |
InChI-Schlüssel |
NZJZESFWUYOSTM-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C(=CC=C2)S(=O)(=O)[O-].C=O.[Na+] |
Verwandte CAS-Nummern |
82199-01-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)





![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)


